

Application Notes: Evans Blue Assay for Blood-Brain Barrier Permeability

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Compound of Interest

Compound Name: *BBBT*

Cat. No.: *B1294999*

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The Evans blue assay is a widely utilized and robust method for assessing the integrity and permeability of the blood-brain barrier (BBB) in rodent models.^[1] The principle of this assay is based on the high affinity of the Evans blue dye for serum albumin.^{[2][3]} Under normal physiological conditions, the BBB forms a tight, selective barrier that prevents large molecules like albumin from entering the brain parenchyma.^{[1][4]} When Evans blue is introduced into the bloodstream, it binds to albumin, forming a large complex that is retained within the vasculature.^{[2][4]}

In pathological conditions such as traumatic brain injury, stroke, or neuroinflammation, the tight junctions between the endothelial cells of the BBB can be compromised.^[1] This disruption leads to an increase in BBB permeability, allowing the Evans blue-albumin complex to extravasate from the blood vessels into the surrounding brain tissue.^{[1][5]} The amount of dye that has crossed the barrier can then be qualitatively observed or quantitatively measured, providing a reliable indication of BBB dysfunction and hyperpermeability.^{[1][6]}

The quantification is typically achieved by extracting the dye from a weighed amount of brain tissue and measuring its concentration using spectrophotometry or fluorometry.^{[5][7]} This method is valued for its simplicity, cost-effectiveness, and reliability in providing a quantitative measure of BBB leakage.^{[3][8]}

Experimental Protocol

This protocol provides a detailed methodology for performing the Evans blue assay in rodents to quantify blood-brain barrier permeability.

I. Materials and Reagents

- Evans blue dye (Sigma-Aldrich, Cat. No. E2129 or equivalent)
- Sterile 0.9% saline solution
- Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail, 10% chloral hydrate)[9]
- Heparinized saline
- Perfusion buffer: Phosphate-buffered saline (PBS), ice-cold
- Dye extraction solvent:
 - Formamide (for spectrophotometry)[7][10]
 - 50% Trichloroacetic acid (TCA) (for fluorometry)[3][5][9]
- Syringes and needles (e.g., 27-30 gauge)
- Perfusion pump and surgical tools
- Homogenizer (e.g., tissue grinder, sonicator)
- Microcentrifuge and tubes
- Spectrophotometer or fluorescence plate reader
- Analytical balance

II. Animal Preparation and Injection

- Weigh the experimental animal (e.g., adult mouse or rat) to determine the correct volume of anesthetic and Evans blue solution to be administered.[5]
- Anesthetize the animal using an appropriate method. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).[11]

- Prepare a 2% (w/v) Evans blue solution in sterile 0.9% saline.^{[5][12]} Ensure the solution is well-dissolved and filter-sterilized through a 0.22 µm filter to remove any particulates.^{[13][14]}
- Inject the Evans blue solution intravenously. Common routes include the tail vein, jugular vein, or femoral vein.^{[5][7][12]} The typical dosage is 2 to 4 ml/kg of body weight.^{[3][12]}
- Allow the dye to circulate for a predefined period. Circulation times can vary depending on the experimental model, but a period of 30 minutes to 2 hours is common.^{[3][5][9]}

III. Transcardial Perfusion

- After the circulation period, re-anesthetize the animal if necessary and place it in a supine position.
- Perform a thoracotomy to expose the heart.
- Insert a perfusion needle into the left ventricle and secure it. Make a small incision in the right atrium to allow for drainage.
- Begin transcardial perfusion with ice-cold PBS at a constant flow rate. The goal is to flush all blood and intravascular Evans blue from the circulatory system.
- Continue perfusion until the fluid draining from the right atrium is clear and colorless.^{[5][9][12]} This step is critical to ensure that only extravasated dye is measured.^[8]

IV. Tissue Collection and Processing

- Following perfusion, decapitate the animal and carefully dissect the brain.^[5] Specific brain regions of interest can also be isolated.
- Blot the tissue dry to remove excess moisture and weigh it using an analytical balance.^{[5][7]}
- The tissue can be processed immediately or stored at -80°C for later analysis.^[5]

V. Evans Blue Dye Extraction

Method A: Formamide Extraction

- Place the weighed brain tissue into a glass tube.

- Add formamide at a specific ratio (e.g., 1 ml per 100 mg of tissue).[6]
- Incubate the samples at approximately 55-60°C for 24-48 hours to extract the dye.[7][10]
- After incubation, centrifuge the samples (e.g., 10,000 x g for 30 minutes) to pellet any tissue debris.[10]
- Collect the supernatant containing the extracted Evans blue.

Method B: Trichloroacetic Acid (TCA) Extraction

- Homogenize the weighed brain tissue in PBS or saline.
- Add an equal volume of 50% TCA to the homogenate to precipitate proteins.[3]
- Incubate the samples overnight at 4°C.[3][9]
- Centrifuge the homogenate at high speed (e.g., 10,000-15,000 x g for 20-30 minutes).[3][5][9]
- Carefully collect the supernatant. For fluorescence measurement, the supernatant can be further diluted with ethanol (e.g., four-fold) to enhance the signal.[5][15][16]

VI. Quantification

- Prepare a standard curve using known concentrations of Evans blue dye diluted in the same solvent used for extraction (formamide or TCA/ethanol).
- Transfer 100-200 µl of the standards and the sample supernatants to a 96-well plate.[7][9]
- Measure the amount of Evans blue using either:
 - Spectrophotometry: Read the absorbance at approximately 620 nm.[7][10]
 - Fluorometry: Measure the fluorescence intensity with an excitation wavelength of ~620 nm and an emission wavelength of ~680 nm.[5][16]
- Calculate the concentration of Evans blue in each sample by interpolating from the standard curve.

- Express the final results as the amount of Evans blue per unit of tissue weight (e.g., μg of EB / g of brain tissue).[3][10]

Data Presentation

Quantitative results from the Evans blue assay are typically presented in tables to compare permeability across different experimental groups.

Experimental Group	Brain Region	Evans Blue Extravasation ($\mu\text{g/g}$ tissue)
Sham/Control	Hippocampus	1.8 ± 0.5
Sham/Control	Prefrontal Cortex	2.1 ± 0.6
Sepsis Model (CLP)	Hippocampus	5.3 ± 1.2
Sepsis Model (CLP)	Prefrontal Cortex	6.1 ± 1.5

Table 1: Example data for Evans blue leakage in the hippocampus and prefrontal cortex of Wistar rats 24 hours after sham surgery or sepsis induction via cecal ligation and puncture (CLP). Data are shown as mean \pm SD. This demonstrates increased BBB permeability in the sepsis model.[5]

Visualized Workflow

Caption: Workflow for the Evans blue blood-brain barrier permeability assay.

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